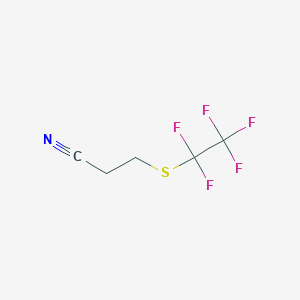
3-Pentafluoroethylsulfanyl-propionitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pentafluorethylsulfanylpropionitril ist eine chemische Verbindung mit der Summenformel C5H4F5NS und einem Molekulargewicht von 205,1490 . Diese Verbindung zeichnet sich durch das Vorhandensein einer Pentafluorethylsulfanyl-Gruppe aus, die an ein Propionitril-Grundgerüst gebunden ist. Aufgrund ihrer einzigartigen chemischen Eigenschaften findet sie in verschiedenen wissenschaftlichen Forschungsanwendungen Verwendung.
Herstellungsmethoden
Die Synthese von 3-Pentafluorethylsulfanylpropionitril kann über verschiedene Syntheserouten erfolgen. Eine Methode beinhaltet die Verwendung von überkritischem CO2-Fluid als Reaktionsmedium, wobei Pd(II)/Cu(I oder II), FeCl3 und Parabenzochinon als Katalysatoren dienen . Diese Methode ermöglicht eine hochkonvertierte und hochspezifische Synthese. Ein weiterer Ansatz beinhaltet die Verwendung von Acrylnitril, das durch Sauerstoffgas in Gegenwart von PdCl2(MeCN)2/CuCl2 und Methanol oxidiert wird, um 3,3-Dimethoxypropionitril zu erzeugen . Dieses Zwischenprodukt wird dann mit Amberlyst-15 behandelt, um Cyanacetaldehyd zu erhalten, der weiterverarbeitet werden kann, um 3-Pentafluorethylsulfanylpropionitril zu erhalten.
Vorbereitungsmethoden
The synthesis of 3-Pentafluoroethylsulfanyl-propionitrile can be achieved through several synthetic routes. One method involves the use of supercritical CO2 fluid as a reaction medium, with Pd(II)/Cu(I or II), FeCl3, and parabenzodiquinone as catalysts . This method allows for high-conversion and high-selectivity synthesis. Another approach involves the use of acrylonitrile, which is oxidized by oxygen gas in the presence of PdCl2 (MeCN)2/CuCl2 and methyl alcohol to produce 3,3-dimethoxypropionitrile . This intermediate is then treated with Amberlyst-15 to obtain cyanoacetaldehyde, which can be further processed to yield this compound.
Analyse Chemischer Reaktionen
3-Pentafluorethylsulfanylpropionitril unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Häufig verwendete Reagenzien in diesen Reaktionen sind Wasserstoff, Brom und Schwefelverbindungen . So kann beispielsweise die Hochdruckhydrierung zur Reduktion der Verbindung verwendet werden, während Bromierungs- und Sulfonierungsreaktionen zusätzliche funktionelle Gruppen einführen können. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Reagenzien und Bedingungen ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
3-Pentafluorethylsulfanylpropionitril hat eine breite Palette von wissenschaftlichen Forschungsanwendungen. In der Chemie wird es als Baustein für die Synthese komplexerer Moleküle verwendet In der Biologie kann es als Reagenz zur Untersuchung von Enzymmechanismen und Protein-Interaktionen verwendet werdenIn der Industrie wird es bei der Produktion von Spezialchemikalien und -materialien verwendet .
Wissenschaftliche Forschungsanwendungen
3-Pentafluoroethylsulfanyl-propionitrile has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be used as a reagent for studying enzyme mechanisms and protein interactionsIn industry, it is used in the production of specialty chemicals and materials .
Wirkmechanismus
Der Wirkungsmechanismus von 3-Pentafluorethylsulfanylpropionitril beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann an Rezeptoren oder Enzyme binden und deren Aktivität verändern, was zu verschiedenen biochemischen Effekten führt . Die genauen molekularen Zielstrukturen und -wege, die beteiligt sind, hängen von der jeweiligen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.
Vergleich Mit ähnlichen Verbindungen
3-Pentafluorethylsulfanylpropionitril kann mit anderen ähnlichen Verbindungen wie 3-(2,2,2-Trifluorethoxy)propionitril und 3-(Phenylsulfonyl)propionitril verglichen werden . Diese Verbindungen weisen ähnliche Strukturmerkmale auf, unterscheiden sich jedoch in ihren chemischen Eigenschaften und Anwendungen. So wird beispielsweise 3-(2,2,2-Trifluorethoxy)propionitril als Elektrolytlösungsmittel für Hochenergiedicht-Lithiummetallbatterien verwendet, während 3-(Phenylsulfonyl)propionitril bei der Synthese von Pharmazeutika und Agrochemikalien verwendet wird . Die einzigartige Kombination der Pentafluorethylsulfanyl-Gruppe und des Propionitril-Grundgerüsts in 3-Pentafluorethylsulfanylpropionitril verleiht ihr besondere chemische Eigenschaften und macht sie für spezifische Forschungsanwendungen geeignet.
Eigenschaften
IUPAC Name |
3-(1,1,2,2,2-pentafluoroethylsulfanyl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F5NS/c6-4(7,8)5(9,10)12-3-1-2-11/h1,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQKKHUSSFZNHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSC(C(F)(F)F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F5NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,7-dimethyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B12116539.png)




![2-Azaspiro[4.6]undecane-1,3-dione](/img/structure/B12116592.png)

![3-Amino-4-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-oxobutanoic acid](/img/structure/B12116603.png)
![beta-Alanine, N-[2-(2,4-dibromophenoxy)acetyl]-](/img/structure/B12116623.png)


![ethyl (2Z)-5-[4-(acetyloxy)phenyl]-2-(4-tert-butylbenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12116635.png)
